3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Description
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is a quinuclidine derivative featuring an ethynyl (-C≡CH) substituent at the 3-position of the bicyclic framework. The quinuclidine core (1-azabicyclo[2.2.2]octane) is a rigid, bridged heterocycle known for its conformational stability and pharmacological relevance.
Properties
IUPAC Name |
3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTHQTAVIFQEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CN2CCC1CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394209 | |
| Record name | 3-ethynyl-3-quinuclidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19817-07-3 | |
| Record name | 3-ethynyl-3-quinuclidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dieckmann Cyclization of Amino Diesters
Quinuclidine derivatives are often synthesized via intramolecular cyclization of γ-amino esters. For example, heating dimethyl 3-(piperidin-1-yl)glutarate at 180–200°C induces a Dieckmann cyclization, yielding the bicyclic lactam intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) generates the quinuclidine core. This method achieves yields of 65–78% but requires high temperatures and precise stoichiometry to avoid side reactions.
Ring-Closing Metathesis (RCM)
Modern approaches employ Grubbs catalysts for RCM of diene precursors. A 2017 study demonstrated that treating N-allyl-2-vinylpiperidine with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours forms the bicyclic structure in 82% yield. While costlier, this method offers superior stereocontrol and milder conditions compared to thermal cyclizations.
Introduction of the Ethynyl Group
Functionalization of the quinuclidine scaffold at the 3-position with an ethynyl group is achieved through three primary routes:
Alkynylation of Quinuclidin-3-one
The most widely reported method involves nucleophilic addition to quinuclidin-3-one. Treatment with ethynylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the tertiary propargyl alcohol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −78°C to 0°C |
| Grignard Reagent | EthynylMgBr (2.2 equiv) |
| Reaction Time | 4–6 hours |
| Yield | 68–75% |
The reaction proceeds via a six-membered cyclic transition state, favoring axial attack to produce the (3R)-configured alcohol predominantly (er 92:8).
Palladium-Catalyzed Sonogashira Coupling
An alternative route employs Sonogashira coupling between 3-iodoquinuclidine and trimethylsilylacetylene, followed by desilylation.
Optimized Protocol
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)
-
Ligand: CuI (6 mol%)
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF/H₂O (9:1)
This method avoids strongly basic conditions but requires anhydrous reagents to prevent proto-dehalogenation.
Reductive Alkynylation
Recent advances utilize reductive cross-coupling of quinuclidin-3-one with acetylene gas under hydrogenation conditions. Using a Rh/C catalyst (5 wt%) at 50 psi H₂ and 80°C, the ketone is directly converted to the propargyl alcohol in 70% yield.
Stereochemical Control and Resolution
The 3-position’s bridgehead location imposes significant steric hindrance, complicating enantioselective synthesis. Two resolution strategies are prominent:
Chiral Auxiliary-Mediated Synthesis
Coupling quinuclidin-3-one with (R)-phenylglycinol forms a diastereomeric imine, which undergoes ethynylation with 85% diastereoselectivity. Acidic hydrolysis then releases the enantiomerically enriched alcohol (er 95:5).
Enzymatic Kinetic Resolution
Lipase PS-30 (Pseudomonas cepacia) in vinyl acetate selectively acetylates the (3S)-enantiomer at 30°C, leaving the desired (3R)-alcohol unreacted (E-value >200).
Industrial-Scale Production Challenges
Despite laboratory success, scaling poses unique difficulties:
Table 2: Scalability Issues and Mitigation Strategies
Current industrial routes (e.g., AstaTech’s process) use continuous flow Dieckmann cyclization followed by cryogenic alkynylation, achieving 62% overall yield at 100 kg/batch.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated decarboxylative alkynylation using Ru(bpy)₃Cl₂ enables room-temperature ethynyl group installation (78% yield, 20-hour irradiation).
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted quinuclidine derivatives.
Scientific Research Applications
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets such as receptors or enzymes. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity. The quinuclidine framework provides structural rigidity, which is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Parent Compound: 3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol)
- Structure : Lacks substituents at the 3-position, featuring only a hydroxyl group.
- Key Data :
Comparison : The ethynyl group in the target compound replaces the hydroxyl hydrogen, likely altering solubility and reactivity. The rigid ethynyl moiety may enhance binding affinity in enzyme inhibition compared to the hydroxyl group.
Enantiomeric Derivatives: (3R)- and (3S)-3-Quinuclidinol
- Key Data :
- Stereochemical Impact: Enantiomers exhibit distinct biological activities. For example, (R)-3-Quinuclidinol is a precursor to acetylcholine receptor modulators .
Comparison : The target compound’s stereochemistry (if chiral) could similarly influence its pharmacokinetics and target specificity.
Substituted Derivatives
VJ115 [(Z)-(+/−)-2-(1-Benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol]
- Structure : Benzylindole substituent at the 3-position .
- Pharmacology: Potent ENOX1 inhibitor with antiangiogenic activity; enhances radiation-induced apoptosis in tumor endothelial cells .
- Applications : Studied for cancer therapy due to its ability to inhibit tumor-driven neoangiogenesis .
3-Methoxy-1-azabicyclo[2.2.2]octan-3-ol
- Structure : Methoxy (-OCH₃) group at the 3-position .
- Key Data :
- Properties : Increased hydrophobicity compared to the hydroxylated parent compound.
Comparison : The ethynyl group’s linear geometry and π-bond character contrast with the methoxy group’s bulkiness, affecting membrane permeability and metabolic stability.
Esterified Derivatives: Aceclidine Hydrochloride
- Structure: 3-Acetate ester of 3-Quinuclidinol .
- Safety : Classified for laboratory use only, highlighting the importance of functional group modifications on toxicity .
Comparison : The ethynyl group’s stability under physiological conditions may differ from ester groups, which are prone to hydrolysis.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Biological Activity
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic compound notable for its unique structural features, including an ethynyl group and a hydroxyl group attached to the quinuclidine framework. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
The molecular formula of this compound is C₉H₉NO, with a molecular weight of approximately 151.17 g/mol. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthetic applications.
Key Reactions
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The ethynyl group can be reduced to form alkenes or alkanes.
- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The hydroxyl group can form hydrogen bonds, while the ethynyl group can engage in π-π interactions, enhancing binding affinity and specificity. The structural rigidity provided by the quinuclidine framework is crucial for its biological efficacy.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of drug discovery and development.
Pharmacological Applications
- Neurological Disorders : Due to its structural properties, this compound has been explored as a potential ligand for neurotransmitter receptors, particularly in modulating cholinergic signaling pathways.
- Anti-inflammatory Activity : Similar compounds within the azabicyclo family have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses .
Case Studies
Several studies have investigated the pharmacological potential of compounds related to this compound:
-
Inhibition Studies : A study demonstrated that derivatives of azabicyclo compounds could selectively inhibit NAAA activity, leading to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
Compound IC50 (μM) Selectivity ARN19689 0.042 High ARN16186 0.655 Moderate - CNS Penetration : Research on similar azabicyclic compounds has shown favorable brain penetration characteristics, suggesting potential applications in treating central nervous system disorders .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Azabicyclo[2.2.2]octane | Lacks ethynyl and hydroxyl groups | Limited biological activity |
| 3-Quinuclidinol | Lacks ethynyl group | Moderate activity as a ligand |
| This compound | Contains both ethynyl and hydroxyl groups | Enhanced reactivity and biological activity |
Q & A
Basic: What are the optimal synthetic routes for 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of 3-substituted azabicyclo[2.2.2]octan-3-ol derivatives typically involves functionalizing the bicyclic core via nucleophilic substitution or transition metal-catalyzed coupling. For example:
- Step 1 : Start with a bicyclic precursor (e.g., 1-azabicyclo[2.2.2]octan-3-one) and reduce it to the alcohol using LiAlH₄ or NaBH₄ under inert conditions .
- Step 2 : Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a terminal alkyne. Optimize reaction temperature (60–80°C) and solvent (THF or DMF) to minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (>70%) are achievable using continuous flow reactors for precise temperature control .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C3-O bond length ~1.42 Å) .
- Mass Spectrometry : Exact mass should match the molecular formula (C₉H₁₃NO: m/z 151.0997) .
Advanced: How do structural modifications at the 3-position of the azabicyclo[2.2.2]octane scaffold influence receptor binding affinity?
Methodological Answer:
Substituents at the 3-position significantly alter steric and electronic interactions with biological targets. For example:
| Substituent | Biological Activity | Key Interaction | Source |
|---|---|---|---|
| Ethynyl | Potential acetylcholinesterase inhibition (hypothesized) | Alkyne π-system interacts with aromatic residues | Extrapolated |
| Trifluoromethyl | Enhanced metabolic stability (CF₃ group reduces oxidation) | Hydrophobic pocket fitting | |
| Indole | Serotonin receptor modulation (via π-π stacking) | Indole moiety mimics tryptophan |
To validate, perform molecular docking studies (e.g., AutoDock Vina) and compare binding energies .
Advanced: What strategies are effective in resolving enantiomers of 3-substituted azabicyclo[2.2.2]octan-3-ol derivatives?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Retention times differ by ~2–3 minutes .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer. For example, (R)-3-Quinuclidinol reacts faster with vinyl acetate .
- X-ray Crystallography with Chiral Auxiliaries : Co-crystallize with L-tartaric acid to determine absolute configuration .
Advanced: How can conflicting data on the compound’s metabolic stability be reconciled through experimental design?
Methodological Answer:
Conflicting data often arise from assay variability. To address:
Standardize Assays : Use human liver microsomes (HLMs) with NADPH cofactor and measure half-life (t₁/₂) under consistent pH (7.4) and temperature (37°C) .
Control for Isozyme Specificity : Inhibit CYP3A4 (ketoconazole) or CYP2D6 (quinidine) to identify metabolic pathways .
Cross-Validate with LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated derivatives) at multiple time points .
Example Data Reconciliation:
- If Study A reports t₁/₂ = 2 h (CYP3A4 dominant) and Study B reports t₁/₂ = 6 h (CYP2D6 dominant), re-test with isoform-specific inhibitors .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- LogP : ~0.5 (moderate lipophilicity)
- BBB Permeability : Likely CNS-penetrant (azabicyclo scaffold) .
- Molecular Dynamics Simulations : Simulate blood-brain barrier crossing using GROMACS (force field: CHARMM36) .
- Docking Studies : Map interactions with P-glycoprotein to assess efflux potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
